3-(4-Bromophenoxy)propanoic acid

Protein Tyrosine Phosphatase Enzyme Inhibition Negative Control

Researchers requiring a low-potency PTP inhibitor for assay validation often face false positives from potent compounds. 3-(4-Bromophenoxy)propanoic acid serves as an ideal weak control probe with micromolar IC50 values: TC-PTP 19,000 nM, SHP-1 3,000 nM, offering 6.3-fold selectivity for SHP-1. Its high thermal stability (mp 144-145°C) and four rotatable bonds provide a flexible scaffold for structure-based optimization. Supplied as ≥98% pure crystalline solid, stored and shipped at ambient temperature.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 93670-18-9
Cat. No. B184923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenoxy)propanoic acid
CAS93670-18-9
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCCC(=O)O)Br
InChIInChI=1S/C9H9BrO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyIGFOICGMVYKSCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenoxy)propanoic Acid: Overview & Characterization


3-(4-Bromophenoxy)propanoic acid is a synthetic organic compound within the phenoxypropanoic acid family, characterized by a 4-bromophenyl ether linked to a propanoic acid moiety [1]. Its molecular formula is C₉H₉BrO₃ with a molecular weight of 245.07 g/mol, and it is typically supplied as a crystalline solid with a purity of ≥97% . This compound serves as a versatile building block in organic synthesis and has been evaluated as a protein tyrosine phosphatase (PTP) inhibitor, displaying modest activity against several PTPs [2].

Synthetic building block for phenoxypropanoic acid scaffolds
Low-potency PTP inhibitor for negative control assays

3-(4-Bromophenoxy)propanoic Acid: Differentiation from Analogs


Despite sharing the C₉H₉BrO₃ molecular formula with several positional isomers (e.g., 2-(4-bromophenoxy)propanoic acid and 3-(2-bromophenoxy)propanoic acid), 3-(4-Bromophenoxy)propanoic acid exhibits distinct physicochemical and biochemical properties that preclude generic substitution [1]. Differences in melting point (>30 °C variance), lipophilicity (ΔLogP ~0.3), and rotatable bond count translate to divergent solubility profiles and solid-state behavior [2]. Critically, its PTP inhibition profile—with micromolar IC₅₀ values and a 6.3-fold selectivity for SHP-1 over TC-PTP—differs fundamentally from more potent PTP inhibitors, making it a uniquely weak yet selective probe that cannot be mimicked by stronger inhibitors or uncharacterized analogs [3].

Positional Isomers
Melting point, LogP, and rotatable bond differences may alter solubility and solid-state behavior; direct substitution is not supported.
Potent PTP Inhibitors
High-affinity inhibitors may shift the selectivity window, eliminating the weak activity required for low-affinity control experiments.
Uncharacterized Analogs
Unknown isomer impurities or structural variants may introduce inconsistent PTP inhibition profiles and off-target interactions.

3-(4-Bromophenoxy)propanoic Acid: Differentiation Evidence


Low-Potency TC-PTP Inhibitor Control

3-(4-Bromophenoxy)propanoic acid inhibits T-cell protein tyrosine phosphatase (TC-PTP) with an IC₅₀ of 19,000 nM (19 μM), as measured by p-nitrophenol release from pNPP substrate after 10 min preincubation [1]. In contrast, the potent TC-PTP inhibitor TC-PTP-IN-1 (compound 8) exhibits an IC₅₀ of 9.2 nM under analogous enzyme inhibition assays [2]. This >2,000-fold difference in potency establishes 3-(4-Bromophenoxy)propanoic acid as a weakly active compound suitable for use as a negative control or for probing low-affinity interactions, whereas TC-PTP-IN-1 is a high-potency tool for target engagement studies.

TC-PTP inhibition
Reported comparison
IC₅₀ = 19,000 nM (19 µM); >2,000-fold weaker than TC-PTP-IN-1 (9.2 nM)
Defines low-affinity negative control utility
Preincubation conditions may influence absolute values
Protein Tyrosine Phosphatase Enzyme Inhibition Negative Control

SHP-1 over TC-PTP Selectivity Window

3-(4-Bromophenoxy)propanoic acid exhibits a 6.3-fold selectivity for SHP-1 (IC₅₀ = 3,000 nM) over TC-PTP (IC₅₀ = 19,000 nM) [1]. For comparison, the broad-spectrum PTP inhibitor XVIII shows a different selectivity pattern: SHP-1 IC₅₀ = 5,800 nM, TC-PTP IC₅₀ = 16,000 nM (~2.8-fold selectivity for SHP-1) . This distinct selectivity profile, albeit at micromolar potencies, may be valuable in experimental systems where a modest yet measurable preference for SHP-1 is required without the high potency and polypharmacology of pan-PTP inhibitors.

SHP-1/TC-PTP selectivity
Reported comparison
6.3-fold selectivity (SHP-1 IC₅₀ 3,000 nM vs. TC-PTP 19,000 nM); 2.25× greater than PTP Inhibitor XVIII
Offers modest selectivity window for pathway dissection
Micromolar potency limits high-affinity applications
Phosphatase Selectivity SHP-1 TC-PTP

Melting Point: Solid-State Handling Advantage

3-(4-Bromophenoxy)propanoic acid has a reported melting point of 144–145 °C (crystallized from EtOH, MeOH, or benzene/hexane) . In contrast, the positional isomer 2-(4-bromophenoxy)propanoic acid melts at 113–115 °C , and the ortho-substituted analog 3-(2-bromophenoxy)propanoic acid melts at 109–113 °C [1]. The >30 °C higher melting point of the target compound reflects stronger intermolecular interactions in the solid state, which may influence solubility, thermal stability, and crystallization behavior during purification and formulation.

Melting point
Reported
144–145 °C; >30 °C higher than 2- and ortho-substituted isomers
Indicates distinct solid-state stability for processing
Crystallization solvent may affect observed range
Physicochemical Properties Melting Point Crystallinity

Lower LogP: Solubility & Permeability

3-(4-Bromophenoxy)propanoic acid has a computed XLogP3-AA value of 2.1 [1], whereas the 2-substituted isomer 2-(4-bromophenoxy)propanoic acid has a higher XLogP3 of 2.4 [2]. This ΔLogP of 0.3 corresponds to a roughly two-fold difference in octanol-water partition coefficient, which may translate to measurably different aqueous solubility and passive membrane permeability. For context, the ortho-substituted 3-(2-bromophenoxy)propanoic acid has an even higher LogP of ~2.38 [3].

Lipophilicity (XLogP3)
Reported
2.1; ΔLogP ~0.3 lower than 2-substituted isomer
May improve aqueous solubility and reduce non-specific binding
Computed property; experimental validation recommended
Lipophilicity LogP ADME Prediction

Rotatable Bonds & Conformational Flexibility

3-(4-Bromophenoxy)propanoic acid contains four rotatable bonds (C-C and C-O bonds along the propanoic acid linker) [1]. In contrast, 2-(4-bromophenoxy)propanoic acid has only three rotatable bonds due to the branching at the alpha-carbon [2]. This additional degree of rotational freedom may influence the compound's conformational ensemble in solution and its binding mode when interacting with biological targets, potentially offering a distinct entropic and enthalpic binding signature compared to the more constrained 2-substituted analog.

Rotatable bonds
Reported
4 rotatable bonds; +1 vs. 2-substituted analog
Increases conformational flexibility for SAR exploration
Flexibility may influence binding thermodynamics
Conformational Flexibility Molecular Modeling Structure-Based Design

3-(4-Bromophenoxy)propanoic Acid: Application Scenarios


PTP Assay Negative Control

Given its micromolar IC₅₀ values against TC-PTP (19,000 nM) and SHP-1 (3,000 nM), 3-(4-Bromophenoxy)propanoic acid is ideally suited as a low-potency control in PTP inhibition assays [1]. Its weak activity provides a baseline for differentiating specific, high-affinity inhibitors from non-specific or weak interactions, reducing false-positive rates in high-throughput screening campaigns.

SHP-1/TC-PTP Selectivity Profiling in Cells

The compound's 6.3-fold selectivity for SHP-1 over TC-PTP, while modest in absolute potency, offers a defined window for investigating SHP-1-specific signaling pathways without complete target engagement [2]. This partial inhibition profile may be useful in dissecting feedback mechanisms or compensatory signaling in immune and cancer cell models where complete phosphatase inhibition would be cytotoxic or confound results.

SAR Building Block for Flexible PTP Ligands

The four rotatable bonds of 3-(4-Bromophenoxy)propanoic acid provide a more flexible scaffold compared to the 2-substituted isomer (3 rotatable bonds) [3]. This flexibility may allow the compound to adopt alternative binding conformations, making it a valuable starting point for structure-based optimization of novel PTP inhibitors or for probing the conformational requirements of the target binding site.

Thermal Stability for Solid-State Formulation

With a melting point of 144–145 °C, 3-(4-Bromophenoxy)propanoic acid exhibits significantly higher thermal stability than its 2-substituted (113–115 °C) and ortho-substituted (109–113 °C) isomers . This property makes it a preferred candidate for applications involving elevated processing temperatures, such as hot-melt extrusion, or for long-term stability studies where crystalline integrity must be maintained.

Application
Selection Property
Validation Focus
PTP negative control assays
Low-potency PTP inhibition
Baseline differentiation in enzyme screens
SHP-1/TC-PTP selectivity studies
Defined weak selectivity window
Pathway-specific signaling dissection
Flexible ligand scaffold SAR
Higher rotatable bond flexibility
Binding-mode and conformation analysis
Solid-state thermal processing
Higher melting point stability
Compatibility with high-temperature formulation

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